molecular formula C22H22O7 B2449525 Isopropyl 5-((3,4-dimethoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate CAS No. 300557-38-4

Isopropyl 5-((3,4-dimethoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate

Cat. No.: B2449525
CAS No.: 300557-38-4
M. Wt: 398.411
InChI Key: BJVKPUYFKOHLDX-UHFFFAOYSA-N
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Description

Isopropyl 5-((3,4-dimethoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate is a complex organic compound characterized by its intricate molecular structure This compound belongs to the benzofuran family, which consists of fused benzene and furan rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl 5-((3,4-dimethoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate typically involves multiple steps, starting with the formation of the benzofuran core. The process may include:

  • Friedel-Crafts Acylation: To introduce the 3,4-dimethoxybenzoyl group onto the benzofuran ring.

  • Esterification: To attach the isopropyl group to the carboxylate moiety.

  • Methylation: To introduce the methyl group at the 2-position of the benzofuran ring.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: Isopropyl 5-((3,4-dimethoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate can undergo various chemical reactions, including:

  • Oxidation: Converting the methyl group to a carboxyl group.

  • Reduction: Reducing the carboxyl group to an alcohol.

  • Substitution: Replacing functional groups with other atoms or groups.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).

  • Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Utilizing nucleophiles or electrophiles under specific conditions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids.

  • Reduction: Production of alcohols.

  • Substitution: Generation of various substituted benzofurans.

Scientific Research Applications

Isopropyl 5-((3,4-dimethoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate has several scientific research applications:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Studied for its potential biological activity, including its effects on cellular processes.

  • Medicine: Investigated for its therapeutic properties, such as anti-inflammatory, antioxidant, and anticancer activities.

  • Industry: Employed in the development of new materials and chemical products.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

  • Molecular Targets: Interacts with enzymes, receptors, or other biomolecules.

  • Pathways Involved: Modulates signaling pathways related to inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

Isopropyl 5-((3,4-dimethoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate is unique due to its specific structural features and biological activities. Similar compounds include:

  • 4-Isopropyl-3,5-dimethoxybenzoic acid: Used in organic synthesis and pharmaceuticals.

  • Methyl 4-isopropyl-3,5-dimethoxybenzoate: Employed in the preparation of medicines and pesticides.

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Properties

IUPAC Name

propan-2-yl 5-(3,4-dimethoxybenzoyl)oxy-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O7/c1-12(2)27-22(24)20-13(3)28-17-9-7-15(11-16(17)20)29-21(23)14-6-8-18(25-4)19(10-14)26-5/h6-12H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJVKPUYFKOHLDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C3=CC(=C(C=C3)OC)OC)C(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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